6-Phenyl-3-(5-azaindole)carboxylic Acid Exhibits Weak Dihydroorotase Inhibition: A Key Selectivity Profile Distinguishing It from Potent Azaindole Kinase Inhibitors
In dihydroorotase enzyme inhibition assays using mouse Ehrlich ascites enzyme at pH 7.37, 6-phenyl-3-(5-azaindole)carboxylic acid exhibited an IC50 of 180 μM (1.80E+5 nM) [1]. This weak inhibitory activity stands in stark contrast to potent azaindole carboxylic acid derivatives developed as HIV-1 integrase inhibitors, where nanomolar potency is typically observed [2]. The compound's minimal dihydroorotase inhibition confirms its utility as a negative control or selectivity counter-screen compound when evaluating azaindole-based inhibitors for off-target effects against pyrimidine biosynthesis enzymes.
| Evidence Dimension | Dihydroorotase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 180 μM (1.80E+5 nM) |
| Comparator Or Baseline | Reference azaindole HIV-1 integrase inhibitors: typically IC50 < 10 μM (nanomolar range for optimized leads) |
| Quantified Difference | Target compound is >18-fold weaker than typical screening hit threshold (10 μM); substantially weaker than optimized azaindole carboxylate inhibitors |
| Conditions | Mouse Ehrlich ascites dihydroorotase enzyme, pH 7.37, 10 μM compound concentration [1] |
Why This Matters
This quantified weak activity profile enables procurement decisions for negative control selection or specificity validation panels where a structurally related but minimally active azaindole carboxylate is required.
- [1] BindingDB. Entry: CHEMBL654292 / ChEMBL_44199. Inhibitory activity (IC50) against dihydroorotase from mouse Ehrlich ascites. IC50 = 1.80E+5 nM. Accessed 2026. View Source
- [2] Plewe MB, Butler SL, Dress KR, et al. Azaindole hydroxamic acids are potent HIV-1 integrase inhibitors. J Med Chem. 2009;52(22):7211-7219. View Source
